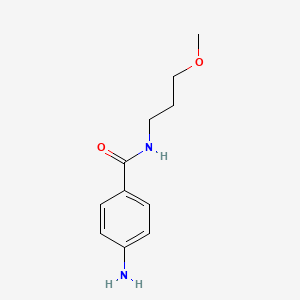

4-Amino-N-(3-methoxypropyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-Amino-N-(3-methoxypropyl)benzamide is a derivative of benzamide with potential pharmacological activities. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar benzamide derivatives, which can be useful for understanding the chemical behavior and properties of 4-Amino-N-(3-methoxypropyl)benzamide.

Synthesis Analysis

The synthesis of benzamide derivatives, such as the ones described in the papers, typically involves the preparation of optical isomers from commercially available starting materials, such as trans-4-hydroxy-L-proline, followed by a series of chemical reactions to introduce various functional groups . The synthesis process is carefully designed to achieve the desired stereochemistry, which is crucial for the pharmacological activity of the compounds.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using techniques like X-ray powder diffractometry, which can distinguish between different polymorphs of a compound . The polymorphs can exhibit different physical properties and stabilities, which are important for the development of pharmaceuticals. The molecular geometry and vibrational frequencies can also be determined using X-ray diffraction and density functional theory (DFT) calculations .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including phase transitions and interactions with other molecules. For instance, the polymorphs of a benzamide derivative can transition from one form to another without weight loss, as observed in thermal analysis . The reactivity of these compounds with amino acids and other biological molecules is also of interest, particularly in the context of their pharmacological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as melting points, thermal stability, and spectroscopic characteristics, are crucial for their practical applications. Thermal analysis can reveal the relative stability of different polymorphs, while spectroscopic methods like infrared spectroscopy and NMR spectroscopy provide information on the functional groups present in the molecules . The electronic properties, such as HOMO and LUMO energies, and the molecular electrostatic potential (MEP) surface map, can be calculated using DFT to predict the chemical reactivity of the compounds .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

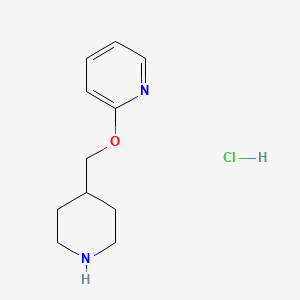

IUPAC Name |

4-amino-N-(3-methoxypropyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-15-8-2-7-13-11(14)9-3-5-10(12)6-4-9/h3-6H,2,7-8,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILREOOQIPNIRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-N-(3-methoxypropyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326464.png)

![6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326466.png)

![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1326467.png)

![1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine](/img/structure/B1326470.png)

![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1326471.png)

![4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride](/img/structure/B1326487.png)

![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide](/img/structure/B1326495.png)